molecular formula C16H18ClNO2 B12497834 2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol

2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol

Katalognummer: B12497834
Molekulargewicht: 291.77 g/mol
InChI-Schlüssel: XHFNUKUZWHMXMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol is an organic compound that features a benzyl ether and a chlorinated benzylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol typically involves the following steps:

    Formation of Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting benzyl alcohol with a suitable chlorinating agent to form benzyl chloride, followed by nucleophilic substitution with sodium phenoxide to yield the benzyloxy compound.

    Chlorination: The benzyloxy compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Amination: The chlorinated benzyloxy compound is then subjected to nucleophilic substitution with ethanolamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Benzylic aldehydes or carboxylic acids.

    Reduction: Benzylamines or benzyl alcohols.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of benzylamine derivatives on biological systems.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol involves its interaction with specific molecular targets. The benzylamine moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzylaminoethanol: Similar structure but lacks the benzyloxy and chlorine substituents.

    2-(Benzyloxy)ethanol: Similar structure but lacks the amino and chlorine substituents.

    2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethanol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol is unique due to the presence of both benzyloxy and chlorobenzylamine moieties, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C16H18ClNO2

Molekulargewicht

291.77 g/mol

IUPAC-Name

2-[(5-chloro-2-phenylmethoxyphenyl)methylamino]ethanol

InChI

InChI=1S/C16H18ClNO2/c17-15-6-7-16(14(10-15)11-18-8-9-19)20-12-13-4-2-1-3-5-13/h1-7,10,18-19H,8-9,11-12H2

InChI-Schlüssel

XHFNUKUZWHMXMR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CNCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.